molecular formula C18H14Cl2N2O3 B2394310 [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] propanoate CAS No. 320419-60-1

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] propanoate

Cat. No.: B2394310
CAS No.: 320419-60-1
M. Wt: 377.22
InChI Key: RLHVJMQEAVPXEP-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] propanoate is a useful research compound. Its molecular formula is C18H14Cl2N2O3 and its molecular weight is 377.22. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific biological activity exhibited by the compound.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , the compound’s action could result in a variety of molecular and cellular effects. These effects would be dependent on the specific biological activity exhibited by the compound.

Properties

IUPAC Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-2-16(23)25-21-17-13-5-3-4-6-15(13)22(18(17)24)10-11-7-8-12(19)9-14(11)20/h3-9H,2,10H2,1H3/b21-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHVJMQEAVPXEP-FXBPSFAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.